(R)-3-Trifluoromethyl-cyclohexanone
Description
(R)-3-Trifluoromethyl-cyclohexanone is a chiral cyclohexanone derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the cyclohexane ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and electronic effects.
For example, (R)-3-Methylcyclohexanone (C₇H₁₂O, MW 112.17 g/mol) has a methyl group at the 3-position and shares the same cyclohexanone backbone. The trifluoromethyl analog differs in molecular weight (expected MW ~178.1 g/mol for C₈H₉F₃O) and stereoelectronic properties, which critically influence reactivity and applications.
Properties
IUPAC Name |
(3R)-3-(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADNJOEQWBXAR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Trifluoromethyl-cyclohexanone typically involves the introduction of a trifluoromethyl group into a cyclohexanone precursor. One common method is the trifluoromethylation of cyclohexanone using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled conditions.
Industrial Production Methods: In industrial settings, the production of ®-3-Trifluoromethyl-cyclohexanone may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: ®-3-Trifluoromethyl-cyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
®-3-Trifluoromethyl-cyclohexanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-3-Trifluoromethyl-cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Electronic Properties
The trifluoromethyl group is highly electronegative and sterically demanding compared to methyl or hydroxyl substituents. Key comparisons include:
The trifluoromethyl group’s strong electron-withdrawing nature alters the carbonyl reactivity, making (R)-3-Trifluoromethyl-cyclohexanone less prone to nucleophilic attacks compared to its methyl analog.
Physical Properties
- Boiling Point: The trifluoromethyl group increases molecular weight and polarity, leading to a higher boiling point than (R)-3-Methylcyclohexanone (estimated >200°C vs. ~170°C for the methyl analog).
- Solubility: The -CF₃ group enhances lipophilicity, reducing water solubility compared to the parent cyclohexanone. This property is advantageous in drug design for improving membrane permeability.
NMR Spectral Comparison
While specific NMR data for (R)-3-Trifluoromethyl-cyclohexanone are unavailable, analogs like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone () show distinct ¹H NMR shifts (e.g., 157.64 ppm for aromatic protons). The -CF₃ group in (R)-3-Trifluoromethyl-cyclohexanone would likely deshield nearby protons, causing upfield or downfield shifts depending on spatial arrangement.
Biological Activity
(R)-3-Trifluoromethyl-cyclohexanone is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(R)-3-Trifluoromethyl-cyclohexanone features a cyclohexanone ring with a trifluoromethyl group attached to the third carbon atom. The presence of the trifluoromethyl group enhances the compound's electrophilic character, making it a potent candidate for interactions with various biological targets.
The mechanism of action for (R)-3-Trifluoromethyl-cyclohexanone involves its ability to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or modulation of signaling pathways, particularly those involved in inflammatory responses and oxidative stress. The trifluoromethyl group is known to enhance the compound's lipophilicity and stability, which may contribute to its bioactivity .
1. Anti-inflammatory Properties
Research indicates that (R)-3-Trifluoromethyl-cyclohexanone exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is crucial in developing therapies for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3. Anticancer Potential
Recent studies have explored the anticancer activity of derivatives of (R)-3-Trifluoromethyl-cyclohexanone. For instance, compounds derived from cyclohexanones have demonstrated cytotoxic effects against cancer cell lines, including HeLa and PC-3 cells, with IC50 values indicating significant potency .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of (R)-3-Trifluoromethyl-cyclohexanone and its derivatives:
- Cytotoxicity Assays : In vitro studies on cyclohexanone derivatives showed varying degrees of cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value of 7.1 µM against HeLa cells, indicating strong anticancer activity .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting their potential as therapeutic agents .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-3-Trifluoromethyl-cyclohexanone, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to induce enantioselectivity in the trifluoromethylation step. Monitor reaction progress via chiral HPLC to confirm enantiomeric excess (≥98%) .
- Stereochemical Control : Optimize reaction conditions (temperature, solvent polarity) to minimize racemization during ketone formation. Validate stereochemistry using X-ray crystallography or comparative optical rotation data against known standards .
Q. What spectroscopic techniques are most reliable for characterizing (R)-3-Trifluoromethyl-cyclohexanone?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the cyclohexanone ring and trifluoromethyl group. Compare with NIST reference spectra for validation .
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1710 cm⁻¹) and CF3 symmetric/asymmetric stretches (1100–1250 cm⁻¹) to confirm functional groups .
Q. How can researchers purify (R)-3-Trifluoromethyl-cyclohexanone to ≥99% purity for kinetic studies?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient elution (hexane/ethyl acetate) to separate enantiomers. Confirm purity via GC-MS or UPLC-UV (λ = 254 nm) .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-yield crystallization. Validate purity by melting point analysis (cross-check with NIST data) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for (R)-3-Trifluoromethyl-cyclohexanone analogs be resolved?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects in cell-based assays). Prioritize studies with rigorous stereochemical validation .
- In Silico Modeling : Perform molecular docking to assess binding affinity variations due to trifluoromethyl group orientation. Cross-validate with experimental IC50 values from kinase inhibition assays .
Q. What strategies enable chiral resolution of (R)-3-Trifluoromethyl-cyclohexanone from racemic mixtures in multistep syntheses?
- Methodological Answer :
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify the (S)-enantiomer, leaving the (R)-form unreacted. Monitor conversion via chiral GC .
- Dynamic Kinetic Resolution : Combine asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) with acid/base mediators to shift equilibrium toward the (R)-enantiomer .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Compare half-life (t1/2) to non-fluorinated analogs to isolate CF3 effects .
- Isotope Labeling : Synthesize 18F-labeled analogs for PET imaging to track in vivo stability and metabolite formation .
Q. What computational methods predict the regioselectivity of (R)-3-Trifluoromethyl-cyclohexanone in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for competing pathways (e.g., axial vs. equatorial attack). Validate with experimental product ratios .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction trajectories to optimize solvent choice for desired regioselectivity .
Handling Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
